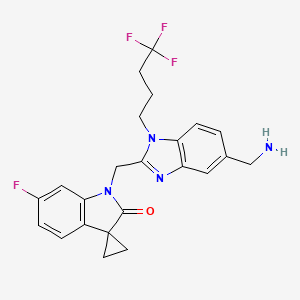

Sisunatovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sisunatovir is an investigational, orally administered fusion inhibitor designed to block the replication of the respiratory syncytial virus (RSV) by inhibiting the fusion of the virus with the host cell. This compound is currently being developed for the treatment of RSV infections in both pediatric and adult patients .

Chemical Reactions Analysis

Sisunatovir undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.

Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

Sisunatovir has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying fusion inhibitors and their mechanisms.

Biology: It is used to understand the interaction between viral proteins and host cell membranes.

Mechanism of Action

Sisunatovir exerts its effects by targeting the RSV fusion (F) protein, a crucial component in the virus’s ability to enter and infect host cells. By inhibiting this protein, this compound disrupts the virus’s lifecycle, thereby reducing its ability to spread and cause illness. The molecular targets and pathways involved include the viral F protein and the host cell membrane fusion process .

Comparison with Similar Compounds

Sisunatovir is unique compared to other similar compounds due to its specific mechanism of action and its potential efficacy in treating RSV infections. Similar compounds include:

Palivizumab: A monoclonal antibody that targets the RSV F protein.

Nirsevimab: Another monoclonal antibody designed to provide passive immunity against RSV.

Lumicitabine: An antiviral agent that inhibits RSV replication through a different mechanism.

This compound stands out due to its oral administration route and its potential to significantly reduce viral load in infected individuals .

Properties

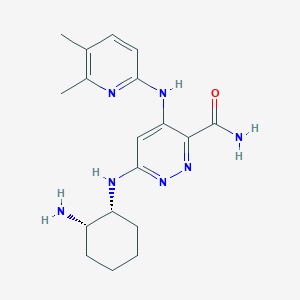

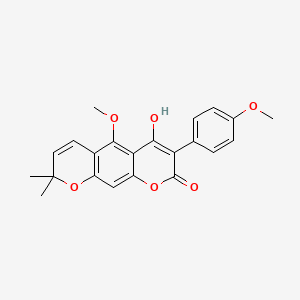

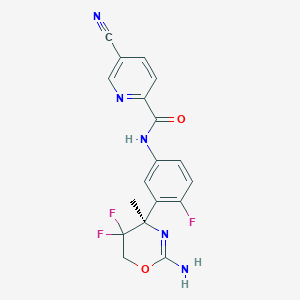

IUPAC Name |

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCJJSYRPUEDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903763-82-5 |

Source

|

| Record name | Sisunatovir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisunatovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SISUNATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)